1-Morpholin-4-yl-1-phenylacetone
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the preparation of the active isomer of a morpholine derivative as an inhibitor of murine glucocerebroside synthetase involved a multi-step process including separation of isomers and characterization by techniques such as TLC, HPLC, and NMR spectroscopy . Another study reported the synthesis of a morpholine derivative through a photochemical reaction in solid supramolecular systems, which resulted in the formation of four- and five-membered rings . Additionally, the thermal isomerization of morpholinoallenes led to the synthesis of novel heterocycles, demonstrating the versatility of morpholine derivatives in chemical transformations .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a morpholine derivative was determined by single-crystal X-ray diffraction, revealing the presence of weak intermolecular interactions that stabilize the molecules in the crystal lattice . X-ray structural analysis was also employed to gain insights into the geometry and delocalization of a morpholine derivative with a diazenyl group .
Chemical Reactions Analysis
Morpholine derivatives exhibit diverse reactivity patterns depending on their substitution patterns. Nucleophilic behavior was observed in morpholinoenamines, which reacted with various electrophiles such as diethyl azodicarboxylate and phenylisocyanate . The presence of a morpholine moiety can also influence the outcome of reactions, as seen in the synthesis of morpholino-substituted cycloalkanes in the presence of Cu(I) halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the antimicrobial activity of a morpholine derivative was evaluated, and molecular docking studies suggested its potential to inhibit heat shock protein 90 . Another study focused on the photophysical characterization of a morpholine derivative, examining its absorption and emission spectra to understand its excited state transitions . The antitumor activity of a series of tertiary aminoalkanol hydrochlorides containing a morpholine moiety was also investigated, highlighting the biological relevance of these compounds .
properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)13(12-5-3-2-4-6-12)14-7-9-16-10-8-14/h2-6,13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPYFJGCHICGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407231 |
Source
|
Record name | 1-morpholin-4-yl-1-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-1-phenylacetone | |
CAS RN |
19134-49-7 |
Source
|
Record name | 1-morpholin-4-yl-1-phenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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